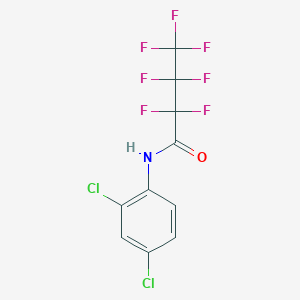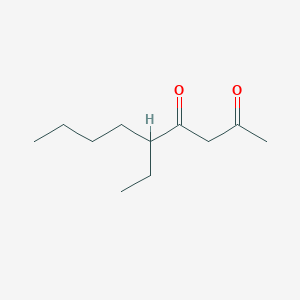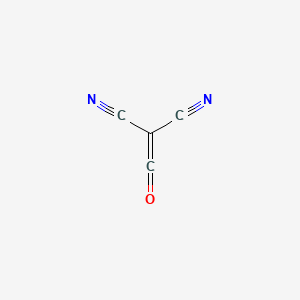
Dicyanoketene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyanoketene is an organic compound with the molecular formula C₄N₂O It is a ketene derivative characterized by the presence of two cyano groups attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
Dicyanoketene can be synthesized through several methods. One common method involves the pyrolysis of a suitable precursor, such as this compound ethylene acetal. The preparation involves dissolving urea in distilled ethylene glycol and adding finely divided tetracyanoethylene. The mixture is heated on a steam bath until a solution is formed, which is then cooled to precipitate this compound ethylene acetal .
Industrial Production Methods
Industrial production of this compound typically involves the use of polymer-supported this compound acetals. These polymers are synthesized by copolymerizing styrene and divinylbenzene or ethylene glycol dimethacrylate. The resulting polymers can be used as recyclable p-acid catalysts in various reactions .
化学反応の分析
Types of Reactions
Dicyanoketene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions for these reactions vary depending on the desired product. For example, polymer-supported this compound acetals can catalyze reactions such as monothioacetalization and carbon-carbon bond formation under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, monothioacetalization reactions yield monothioacetals, while carbon-carbon bond formation reactions produce various carbonyl compounds .
科学的研究の応用
Dicyanoketene has several scientific research applications, including:
作用機序
The mechanism of action of dicyanoketene involves its reactivity with various nucleophiles and electrophiles. The compound’s cyano groups and carbonyl carbon make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Dicyanoketene can be compared with other similar compounds, such as tetracyanoethylene and other ketene derivatives. These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, tetracyanoethylene is known for its strong electron-withdrawing properties, while this compound is more versatile in its reactivity due to the presence of both cyano and carbonyl groups .
List of Similar Compounds
- Tetracyanoethylene
- Dichloroketene
- Bromoketene
- Fluoroketene
This compound stands out due to its unique combination of cyano and carbonyl groups, which confer distinct reactivity and versatility in various chemical reactions .
特性
CAS番号 |
4361-47-1 |
|---|---|
分子式 |
C4N2O |
分子量 |
92.06 g/mol |
InChI |
InChI=1S/C4N2O/c5-1-4(2-6)3-7 |
InChIキー |
RDULYKPBBHATBJ-UHFFFAOYSA-N |
正規SMILES |
C(=C(C#N)C#N)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


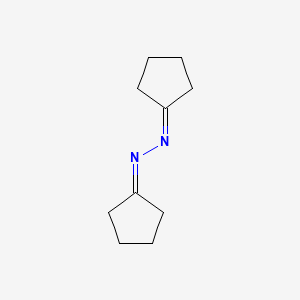
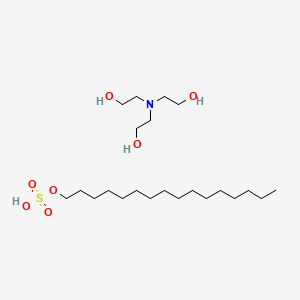
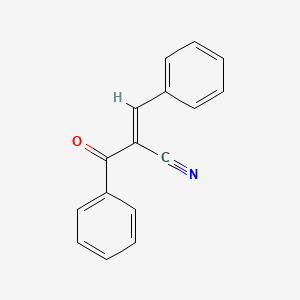

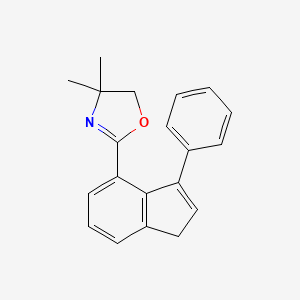
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)
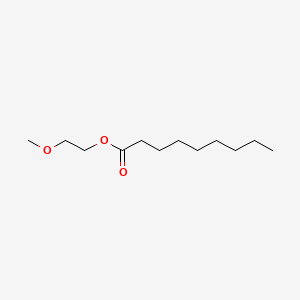
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
